molecular formula C14H10N2O4 B2875472 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one CAS No. 854163-25-0

2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No.: B2875472
CAS No.: 854163-25-0
M. Wt: 270.244
InChI Key: TVZXSLSWFREWHN-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by a benzoxazine ring fused with a nitrophenyl group

Mechanism of Action

Target of Action

The primary target of 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which is a mechanism that allows bacteria to behave collectively rather than as individuals .

Mode of Action

This compound interacts with its target, PqsD, by inhibiting its function . This compound has been shown to display anti-biofilm activity and a tight-binding mode of action . By inhibiting PqsD, it disrupts the QS system, thereby affecting the collective behavior of the bacteria .

Biochemical Pathways

The inhibition of PqsD affects the production of signal molecules in Pseudomonas aeruginosa, specifically the molecules HHQ and PQS . These molecules are part of the QS system and play a role in population-wide changes in gene expression . By disrupting their production, the compound affects the bacteria’s ability to coordinate their behavior and virulence .

Pharmacokinetics

The compound’s interaction with its target suggests a potent inhibitory effect, indicating a high degree of bioavailability

Result of Action

The result of the action of this compound is a disruption of the QS system in Pseudomonas aeruginosa . This leads to a decrease in the production of signal molecules and a reduction in the bacteria’s ability to form biofilms . Biofilms are a key reason for bacterial resistance against conventional antibiotics, so this compound’s anti-biofilm activity could have significant implications for the treatment of bacterial infections .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other nitrophenyl compounds, it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could involve binding to active sites, altering enzyme conformation, or participating in redox reactions .

Cellular Effects

Other nitrophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Other nitrophenyl compounds have been shown to have varying effects over time in laboratory settings .

Dosage Effects in Animal Models

Other nitrophenyl compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Other nitrophenyl compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .

Transport and Distribution

Other nitrophenyl compounds have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Other nitrophenyl compounds have been shown to have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the reaction of 2-nitrobenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a condensation reaction where 2-nitrobenzaldehyde reacts with an amine in the presence of a catalyst to form the desired benzoxazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzoxazine ring .

Scientific Research Applications

2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-nitrobenzyl alcohol
  • 2-nitrobenzaldehyde
  • 2-nitrophenylacetic acid

Uniqueness

Compared to similar compounds, 2-(2-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one stands out due to its benzoxazine ring structure, which imparts unique chemical properties and reactivity. This structural feature allows for specific interactions in biological systems and makes it a valuable compound for various applications .

Properties

IUPAC Name

2-(2-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-13-10-6-2-4-8-12(10)20-14(15-13)9-5-1-3-7-11(9)16(18)19/h1-8,14H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZXSLSWFREWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2NC(=O)C3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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